3,6-Diamino-10-methylacridinium chloride
Overview
Description
3,6-Diamino-10-methylacridinium chloride is a chemical compound belonging to the acridine family. This compound is widely recognized for its antibacterial, antiseptic, and histological dye properties . It has been used in various scientific and medical applications due to its ability to intercalate into DNA, thereby inhibiting bacterial and viral replication .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-diamino-10-methylacridinium chloride typically involves the reaction of 3,6-diaminoacridine with methylating agents. One common method is the reaction of 3,6-diaminoacridine with methyl iodide in the presence of a base such as sodium hydroxide . The reaction proceeds as follows:
3,6-diaminoacridine+CH3I→3,6-diamino-10-methylacridinium iodide
The resulting iodide salt can then be converted to the chloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of 3,6-diaminoacridine to the desired product while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
3,6-Diamino-10-methylacridinium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the acridine ring.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of acridine derivatives with different functional groups, while substitution reactions can introduce various alkyl or acyl groups onto the amino groups .
Scientific Research Applications
3,6-Diamino-10-methylacridinium chloride has a wide range of scientific research applications:
Chemistry: Used as a fluorescent dye and a reagent in various chemical reactions.
Biology: Employed as a histological dye for staining cells and tissues.
Medicine: Utilized as an antiseptic and antibacterial agent.
Industry: Applied in the production of dyes and other chemical products.
Mechanism of Action
The primary mechanism of action of 3,6-diamino-10-methylacridinium chloride involves its ability to intercalate into DNA. This intercalation disrupts the normal structure of DNA, inhibiting replication and transcription processes . The compound also exhibits antibacterial properties by targeting bacterial cell membranes and inhibiting their growth . Additionally, it has been shown to inhibit viral replication by interfering with viral DNA or RNA .
Comparison with Similar Compounds
Similar Compounds
3,6-Diaminoacridine (Proflavine): Another member of the acridine family with similar antibacterial and antiseptic properties.
Acridine Orange: A fluorescent dye used for staining nucleic acids.
Quinacrine: An acridine derivative with antimalarial and anticancer properties.
Uniqueness
3,6-Diamino-10-methylacridinium chloride is unique due to its specific structure, which allows it to intercalate into DNA more effectively than some other acridine derivatives . This property makes it particularly useful in applications requiring strong DNA binding and inhibition, such as antibacterial and anticancer treatments .
Properties
IUPAC Name |
10-methylacridin-10-ium-3,6-diamine;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3.ClH/c1-17-13-7-11(15)4-2-9(13)6-10-3-5-12(16)8-14(10)17;/h2-8H,1H3,(H3,15,16);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKAJSJJFBSOMGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=C2C=C(C=CC2=CC3=C1C=C(C=C3)N)N.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
837-73-0 (Parent) | |
Record name | 3,6-Diamino-10-methylacridinium chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086408 | |
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DSSTOX Substance ID |
DTXSID60273975 | |
Record name | 3,6-Diamino-10-methylacridinium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60273975 | |
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Molecular Weight |
259.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86-40-8, 8018-07-3 | |
Record name | 3,6-Diamino-10-methylacridinium chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=86-40-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 3,6-Diamino-10-methylacridinium chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086408 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Euflavine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13326 | |
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Record name | ACRIFLAVINIUM HYDROCHLORIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757387 | |
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Record name | Acriflavine | |
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Record name | Acridinium, 3,6-diamino-10-methyl-, chloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
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Record name | 3,6-Diamino-10-methylacridinium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60273975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,6-diamino-10-methylacridinium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.517 | |
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Record name | 3,6-DIAMINO-10-METHYLACRIDINIUM CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1TW3Q60E36 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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